molecular formula C11H11N3S B2466622 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine CAS No. 1251543-55-1

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine

Cat. No.: B2466622
CAS No.: 1251543-55-1
M. Wt: 217.29
InChI Key: HRHWWLWBHCUHHE-UHFFFAOYSA-N
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Description

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is a synthetic organic compound featuring a pyrimidine core structure substituted with a methyl group and a (pyridin-4-ylmethyl)thioether side chain. This molecular architecture, which combines a pyrimidine ring system with a pyridine moiety via a thioether linker, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural features, particularly pyrimidine cores bearing pyridine and thioether substituents, have been extensively investigated for their diverse biological activities. Research on analogous structures indicates potential value in developing novel therapeutic agents. Pyrimidine derivatives similar to this compound have demonstrated notable anti-inflammatory properties in both in vitro and in vivo studies, often acting through the inhibition of key enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) . The presence of the pyridine ring is a common feature in many bioactive molecules and can influence the compound's pharmacokinetic properties and binding affinity to biological targets . The thioether linkage provides unique electronic characteristics and potential for metabolic transformation. This product is intended for research applications such as use as a building block in organic synthesis, a precursor for the development of novel heterocyclic compounds, or a candidate for high-throughput screening in drug discovery programs. Researchers can utilize it to explore structure-activity relationships, particularly in the design of new enzyme inhibitors or anti-inflammatory agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-methyl-6-(pyridin-4-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHWWLWBHCUHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine typically involves the reaction of 4-methylpyrimidine with pyridin-4-ylmethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxides or sulfones under controlled conditions. For example:

  • Sulfoxidation : Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative.

  • Sulfonation : Oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid convert the thioether to a sulfone group at 80–100°C .

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)
mCPBACH₂Cl₂, 0–25°C, 6hSulfoxide derivative85–90
H₂O₂ (30%)AcOH, 80°C, 12hSulfone derivative75–80

Nucleophilic Substitution

The pyrimidine ring facilitates nucleophilic displacement at electron-deficient positions (e.g., C2 or C4). For instance:

  • Amination : Reaction with ammonia or primary amines in ethanol under reflux replaces the methylthio group with an amine, forming 4-methyl-6-(pyridin-4-ylmethyl)aminopyrimidine .

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) at 110°C replaces hydroxyl groups with chlorine, enhancing electrophilicity for further coupling .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

  • Pyridopyrimidine Formation : Heating with ethyl cyanoacetate in DMF forms pyrido[2,3-d]pyrimidine derivatives via Knoevenagel condensation .

  • Triazolopyrimidine Synthesis : Reaction with hydrazine followed by cyclization with nitrous acid yields triazole-fused pyrimidines .

Table 2: Cyclocondensation Outcomes

ReactantConditionsProductApplication
Ethyl cyanoacetateDMF, 120°C, 8hPyrido[2,3-d]pyrimidineAnticancer agents
Hydrazine + HNO₂EtOH, 0°C, 2hTriazolopyrimidineAntimicrobial scaffolds

Acylation and Alkylation

The thioether sulfur participates in S-acylation and alkylation:

  • S-Benzoylation : Reacting with benzoyl chloride in pyridine forms S-benzoyl derivatives, confirmed by IR peaks at 1690 cm⁻¹ (C=O) and 1324 cm⁻¹ (S=O) .

  • Alkylation with Epoxides : Treatment with 2-(chloromethyl)oxirane in KOH yields epoxyalkylthio-pyrimidines, useful for polymer crosslinking .

Metal Complexation

The pyridine nitrogen and thioether sulfur act as ligands for transition metals:

  • Copper Complexes : Reaction with CuSO₄ produces stable complexes showing enhanced antimicrobial activity (MIC: 0.25 µg/mL against S. aureus) .

  • Palladium Catalysis : Forms Pd(II) complexes for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Sulfone Derivatives : Exhibit 2–3× higher antiviral activity (IC₅₀: 0.8 µM vs. 2.1 µM for parent compound) due to improved membrane permeability .

  • Copper Complexes : Show synergistic effects, reducing bacterial biofilm formation by 90% at 1 µg/mL .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives that can exhibit varied properties and functionalities. This versatility is crucial in drug development and materials science.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing strong to moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring can enhance its efficacy against pathogens .

Antiviral Properties
This compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those of established antiviral agents, making it a candidate for further exploration in antiviral drug development .

Anticancer Potential
The anticancer properties of this compound have been highlighted in several studies. It has shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. For instance, studies have reported IC50 values around 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells . This suggests potential as a lead compound for developing new anticancer therapies.

Medical Research

Neuroprotective and Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound is being explored for its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its anti-inflammatory properties could also make it a candidate for conditions characterized by chronic inflammation .

Industrial Applications

Catalysis and Material Development
In industrial chemistry, this compound is used as a catalyst in various chemical reactions due to its unique electronic properties. Moreover, it is being explored in the development of new materials with specific functionalities, including polymers and coatings that require enhanced durability or specific chemical reactivity .

Case Studies and Research Findings

Application Area Findings References
AntimicrobialExhibits strong antibacterial activity against S. aureus and E. coli ,
AnticancerSignificant cytotoxicity with IC50 values of 12.5 µM (A549) and 15.0 µM (MCF-7),
NeuroprotectivePotential candidate for neurodegenerative disease treatment,
Industrial UseActs as a catalyst; potential in material science,

Mechanism of Action

The mechanism of action of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Table 1: Substituent Comparison of Pyrimidine Derivatives
Compound Name Substituents at Position 6 Key Functional Groups Reference
4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine Pyridin-4-ylmethylthio Thioether, pyridine ring
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl Secondary amine, aliphatic ring
4-Methyl-6-phenylpyrimidin-2-amine Phenyl Aromatic ring
4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione 4-Methoxyphenyl, thione Thione, hydroxyl, methoxy
4-Methyl-6-[(4-methylphenyl)thio]-2-(2-pyridyl)pyrimidine 4-Methylphenylthio, 2-pyridyl Thioether, pyridine ring, methyl

Key Observations :

  • Conformational Flexibility : The thioether linker in the target compound allows rotational freedom between the pyrimidine and pyridine rings, whereas rigid substituents (e.g., phenyl in ) restrict motion, affecting binding interactions.
  • Hydrogen Bonding: Unlike the hydroxyl and thione groups in , the thioether in the target compound lacks hydrogen-bond donor capacity but may participate in weaker interactions (e.g., C–H···S).

Crystallographic and Geometric Analysis

Table 2: Dihedral Angles and Ring Planarity
Compound Name Dihedral Angle Between Rings (°) Planarity Deviation Reference
This compound Not reported Not reported
4-Methyl-6-phenylpyrimidin-2-amine 29.41, 46.32 (two molecules) Moderate
4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione 65.58, 89.18 High
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Not reported Not reported

Insights :

  • Non-coplanar arrangements (e.g., 65.58° in ) reduce π-π stacking but increase solubility. The target compound’s pyridinylmethylthio group may adopt similar angles, influencing packing efficiency in crystals or binding to biological targets.
  • Steric hindrance from bulky substituents (e.g., piperidinyl in ) could limit intermolecular interactions compared to smaller groups like methylthio.

Analysis :

  • The thioether group in the target compound may confer resistance to metabolic degradation compared to thione derivatives (e.g., ), which are prone to oxidation.
  • The pyridine ring could enhance bioavailability through improved solubility or target affinity, as seen in pyridine-containing drugs .

Biological Activity

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in antimicrobial, antiviral, and anticancer applications. The following sections provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methyl group and a pyridine-derived thioether. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .

Antiviral Activity

The compound has also been explored for its antiviral potential. It has been reported to inhibit viral replication in several models, showcasing effectiveness against influenza viruses and other pathogens. Notably, it demonstrated a direct effect on viral load reduction in infected cell cultures .

Anticancer Activity

In the realm of oncology, this compound has shown promise as an anticancer agent. Studies involving various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), revealed that the compound significantly inhibits cell proliferation. The IC50 values for these cell lines were reported as low as 0.058 μM, indicating potent antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : It interacts with specific molecular targets involved in cellular proliferation and viral replication.
  • Biochemical Pathways : The compound influences various biochemical pathways, including those regulating apoptosis and cell cycle progression.
  • Structure-Activity Relationship (SAR) : The presence of the pyridine moiety enhances its biological activity through improved binding affinity to target proteins .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus0.25 - 1 µg/mL
AntimicrobialEscherichia coli0.25 - 1 µg/mL
AntiviralInfluenza virusEffective
AnticancerMCF-70.058 μM
AnticancerHepG2Low IC50

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the structure of this compound:

  • Anticancer Evaluation : A study evaluated various derivatives against MCF-7 and HepG2 cell lines, revealing enhanced anticancer activity compared to standard treatments .
  • Antiviral Studies : Another investigation assessed the compound's efficacy against influenza viruses, demonstrating significant reductions in viral titers in treated cell cultures .

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine?

Methodological Answer: The synthesis typically involves:

  • Thioether formation : Reacting a pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidine) with a pyridinylmethyl thiol derivative under nucleophilic substitution conditions. Phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) are often used to activate the pyrimidine ring for substitution .
  • Multi-step functionalization : Introducing the pyridin-4-ylmethylthio group via coupling reactions. For example, using mercaptopyridine derivatives with alkyl halides or Mitsunobu reactions to form thioether linkages .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key Reagents/Conditions:

StepReagentsConditions
ActivationPOCl₃, DMF80–100°C, 4–6 h
Thiol couplingPyridin-4-ylmethanethiol, K₂CO₃Room temperature, 12 h
WorkupEthanol/waterRecrystallization

Q. Reference :

Q. How is the structure of this compound characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for pyrimidine protons (δ 8.5–9.0 ppm), pyridinyl protons (δ 7.2–8.3 ppm), and methyl groups (δ 2.5–2.8 ppm).
    • ¹³C NMR : Signals for pyrimidine carbons (δ 150–170 ppm) and thioether linkages (δ 35–40 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Determines bond angles and dihedral angles between the pyrimidine and pyridinyl rings (e.g., dihedral angle ~65–89°) .

Q. Reference :

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–25°C) reduce undesired polymerization or oxidation of thiol intermediates .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion.

Example Optimization Table:

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
Temperature80°C25°C15% → 65%
CatalystNoneTBAB40% → 75%
SolventEthanolDMF50% → 85%

Q. Reference :

Q. What strategies resolve contradictions in biological activity data for thioether-containing pyrimidines?

Methodological Answer:

  • Comparative SAR Studies : Systematically vary substituents (e.g., methyl, halogen, aryl groups) and assess activity against controls .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with enzyme assays .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., thieno[3,2-d]pyrimidines) to identify trends in activity .

Q. Case Study :

  • Contradiction : A compound shows high in vitro activity but low in vivo efficacy.
  • Resolution : Investigate metabolic stability using liver microsomes and LC-MS to identify rapid degradation pathways .

Q. Reference :

Q. How does the substitution pattern on the pyrimidine ring influence reactivity and biological interactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the 4-position increase electrophilicity, enhancing nucleophilic substitution reactions .
  • Thioether Linkages : The (pyridin-4-ylmethyl)thio group improves solubility and membrane permeability, critical for cellular uptake .
  • Structure-Activity Relationship (SAR) :
    • Methyl at C4 : Enhances metabolic stability by steric hindrance.
    • Pyridinylthio at C6 : Facilitates π-π stacking with aromatic residues in enzyme active sites.

Q. Experimental Design :

Synthesize derivatives with varied substituents.

Test enzymatic inhibition (e.g., IC₅₀ values) and correlate with computational docking scores.

Use X-ray crystallography to resolve binding modes.

Q. Reference :

Q. How to design experiments to study the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cellular Assays :
    • Fluorescence Microscopy : Track intracellular localization using fluorescent probes.
    • Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound .

Q. Reference :

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